Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. One common method is the NaOH-promoted cycloisomerization, which is performed under ambient and aqueous conditions . This method is advantageous due to its rapid reaction time and high yield.
Industrial Production Methods
Industrial production methods for this compound often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. These reactions are typically catalyzed by transition metals such as palladium, copper, or iron . The use of metal-free oxidation and photocatalysis strategies has also been explored for the efficient production of imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation reactions are commonly used to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly those involving halogenated intermediates, are frequently used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), bases (e.g., NaOH), and oxidizing agents. The reactions are often carried out under mild conditions, such as ambient temperature and aqueous environments .
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . This interaction can lead to changes in cellular signaling and metabolic pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: This compound shares a similar core structure but differs in its functional groups and applications.
Imidazo[1,2-a]pyridine derivatives: Various derivatives of imidazo[1,2-a]pyridine have been synthesized, each with unique properties and applications.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7,9,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZPIWNVPCHDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745201 |
Source
|
Record name | Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257849-24-3 |
Source
|
Record name | Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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